molecular formula C5H7N5O3 B1144264 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt CAS No. 18276-11-4

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt

Cat. No.: B1144264
CAS No.: 18276-11-4
M. Wt: 185.14
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Description

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt is a useful research compound. Its molecular formula is C5H7N5O3 and its molecular weight is 185.14. The purity is usually 95%.
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Biological Activity

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt, commonly referred to as ammonium urate, is a derivative of uric acid and plays a significant role in purine metabolism. Understanding its biological activity is crucial for insights into conditions such as gout and other metabolic disorders.

  • Molecular Formula : C₅H₇N₅O₃
  • Molecular Weight : 185.14 g/mol
  • CAS Registry Number : 6009-66-1
  • Structure : The compound is characterized by a purine ring with oxo groups at positions 2, 6, and 8. Its structure can be represented as follows:
Structure C12H14N4O3\text{Structure }\text{C12H14N4O3}

Role in Uric Acid Metabolism

Ammonium urate is the salt form of uric acid, the end product of purine metabolism in humans. Elevated levels of uric acid can lead to the formation of urate crystals, which are implicated in gout. The biological activity of ammonium urate includes:

  • Urate Crystal Formation : Ammonium urate can crystallize in synovial fluid, contributing to inflammatory responses in gout patients.
  • Biomarker Potential : Studies suggest that urinary levels of ammonium urate may serve as biomarkers for diagnosing and monitoring gout progression.

Therapeutic Implications

The compound is a target for therapeutic interventions aimed at managing hyperuricemia and gout. Research has focused on:

  • Inhibiting Crystal Formation : Agents that inhibit the formation of urate crystals or promote their dissolution are being explored as potential treatments for gout.
  • Anti-inflammatory Effects : Some studies indicate that modulating levels of ammonium urate may have anti-inflammatory effects beneficial in treating arthritis.

Case Study 1: Gout Management

A clinical study evaluated the effectiveness of a novel drug that reduces uric acid levels in patients with chronic gout. The results demonstrated a significant decrease in serum urate levels and a reduction in the frequency of gout attacks among participants treated with the drug compared to the control group.

Case Study 2: Biomarker Research

Another study investigated urinary ammonium urate levels as a biomarker for gout diagnosis. Researchers found that elevated urinary ammonium urate correlated with increased risk of acute gout flares, suggesting its utility in clinical settings.

Comparative Analysis

Compound NameMolecular FormulaKey Characteristics
Uric AcidC₅H₄N₄O₃End product of purine metabolism; less soluble than ammonium urate.
HypoxanthineC₅H₄N₄OPrecursor in xanthine and uric acid synthesis; lacks oxo groups at positions 2 and 6.
XanthineC₇H₄N₄O₂Intermediate in purine metabolism; more soluble than ammonium urate.
TheobromineC₇H₈N₄O₂Methylated derivative of xanthine; exhibits stimulant properties.

Interactions and Mechanisms

Ammonium urate interacts with various biological pathways involved in purine metabolism and inflammation. Its unique structure allows it to participate in enzymatic reactions that regulate purine levels within the body.

Properties

IUPAC Name

azane;7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3.H3N/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFYPMPFTYORPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064082
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
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Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-66-1
Record name Ammonium urate
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Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1)
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Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1)
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Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
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Record name Ammonium urate
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